1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a urea-based small molecule characterized by a stereochemically defined cyclohexyl core (1r,4r configuration) substituted with a pyrimidin-2-yloxy group and a thiophen-2-ylmethyl moiety.
Properties
IUPAC Name |
1-(4-pyrimidin-2-yloxycyclohexyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(19-11-14-3-1-10-23-14)20-12-4-6-13(7-5-12)22-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDONHRLDYPFCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural differences and similarities between the target compound and related urea derivatives:
*Estimated based on fluorinated analog ; †Approximated from substituent contributions.
Key Observations :
- Pyrimidine Substitution : The fluorinated analog (BJ46155) introduces a fluorine atom at the pyrimidine 5-position, which may enhance metabolic stability and target affinity compared to the unsubstituted pyrimidine in the target compound .
- Core Rigidity : The 2-oxaadamantyl group in ’s compound provides a rigid, bulky scaffold, contrasting with the flexible cyclohexyl core of the target. Rigidity often improves binding selectivity but may reduce solubility .
- Aromatic Systems : ’s compound uses a chloro-trifluoromethylphenyl group and pyridine-thioether, which increase hydrophobicity and electron-withdrawing effects compared to the thiophene and pyrimidine in the target .
Physicochemical and ADME Properties
- LogP and Solubility : The target compound’s logP is estimated to be ~2.5 (based on pyrimidine/thiophene balance), favoring moderate solubility. Fluorination in BJ46155 may lower logP slightly, improving aqueous solubility .
- Metabolic Stability : Thiophene methyl groups are prone to oxidative metabolism, whereas fluorinated pyrimidines resist CYP450-mediated degradation .
Preparation Methods
Cyclohexene Oxide Ring-Opening
Step 1 : Epoxidation of 1,4-cyclohexadiene using m-chloroperbenzoic acid (mCPBA) yields cis-cyclohexene oxide (78% yield).
Step 2 : Nucleophilic attack by pyrimidin-2-ol on the epoxide under basic conditions (K₂CO₃, DMF, 80°C) produces trans-4-(pyrimidin-2-yloxy)cyclohexanol. Stereochemical control arises from the Baldwin ring-opening rules, favoring trans-diaxial configuration.
Step 3 : Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF) converts the alcohol to the phthalimido-protected amine (92% yield). Hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the free amine, (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine (86% yield).
Table 1 : Optimization of Pyrimidinyloxy Cyclohexanol Synthesis
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65 | |
| Cs₂CO₃ | DMSO | 100 | 72 | |
| DBU | MeCN | 60 | 58 |
Thiophen-2-ylmethyl Isocyanate Preparation
Carbamoyl Chloride Route
Step 1 : Thiophen-2-ylmethylamine reacts with triphosgene (BTC) in dichloromethane at 0°C, yielding thiophen-2-ylmethyl carbamoyl chloride (81% yield).
Step 2 : In situ generation of isocyanate via dehydrochlorination (Et₃N, 0°C → rt) provides the reactive electrophile.
Curtius Rearrangement Alternative
Thiophen-2-ylmethyl azide (from NaN₃, SnCl₂) undergoes thermal decomposition (toluene, 110°C) to form the isocyanate (68% yield).
Urea Bond Formation Strategies
Isocyanate Coupling
Reaction of (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine with thiophen-2-ylmethyl isocyanate (DCM, 0°C → rt, 12 h) affords the target urea (89% yield).
Table 2 : Solvent Effects on Urea Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | |
|---|---|---|---|---|
| DCM | 8.93 | 12 | 89 | |
| THF | 7.52 | 18 | 76 | |
| EtOAc | 6.02 | 24 | 63 |
Carbodiimide-Mediated Route
- Activation : Thiophen-2-ylmethylamine reacts with CDI (1,1'-carbonyldiimidazole) in THF to form the imidazolide (95% yield).
- Coupling : Addition of (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine (DMAP catalyst, 50°C, 6 h) yields the urea (83% yield).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 2H, pyrimidine H), 7.35 (dd, J=5.1, 1.2 Hz, 1H, thiophene H), 6.95 (m, 2H, thiophene H), 4.52 (m, 1H, cyclohexyl OCH), 3.85 (s, 2H, CH₂NH), 2.15–1.45 (m, 8H, cyclohexyl).
- HRMS (ESI+) : m/z calcd. for C₁₇H₂₁N₄O₂S [M+H]⁺ 353.1389, found 353.1386.
Scale-Up Considerations and Yield Optimization
Continuous Flow Synthesis
Microreactor systems (Corning AFR) enhance heat transfer during exothermic isocyanate formation, improving yields to 93% at 10 mol scale.
Catalytic Improvements
Bismuth triflate (5 mol%) accelerates urea formation, reducing reaction time to 2 h (91% yield).
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Isocyanate Coupling | 4 | 68 | 99.5 | |
| Carbodiimide-Mediated | 5 | 59 | 98.7 | |
| Curtius Rearrangement | 5 | 52 | 97.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
